Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate
Overview
Description
Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate typically involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in the presence of sulfuric acid to yield 2-methyl-5-phenyloxazole . The final step involves the esterification of the oxazole derivative with methyl anthranilate or N-methylanthranilic acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques. For example, the rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles can be achieved using reagents like Deoxo-Fluor® and manganese dioxide . This method offers advantages in terms of reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives using reagents like manganese dioxide.
Reduction: Reduction reactions can convert oxazole derivatives to oxazolines or oxazolidines.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like acetyl chloride and sulfuric acid are used for acylation and cyclodehydration reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, oxazolines, and oxazolidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound can be used as a building block for synthesizing biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate involves the interaction of the oxazole ring with biological targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl group susceptible to nucleophilic attack . This interaction can lead to the inhibition of specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate can be compared with other similar compounds, such as:
Benzoxazole: Contains a fused benzene ring with oxazole.
Oxazoline: Has one double bond reduced.
Oxazolidine: Has both double bonds reduced.
Oxazolone: An analog with a carbonyl group.
These compounds share similar structural features but differ in their chemical reactivity and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-14-11(7-19-8)12(16)15-10-6-4-3-5-9(10)13(17)18-2/h3-7H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSCSVVPSZPKBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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